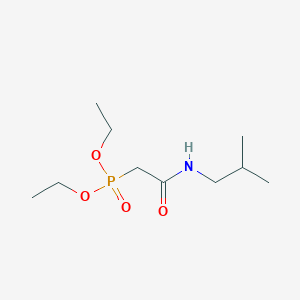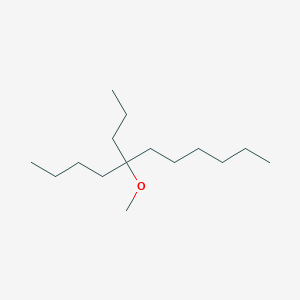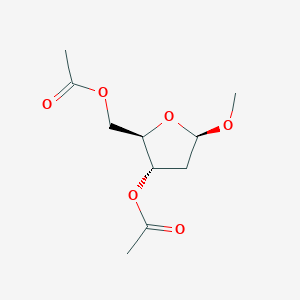
N-Isobutyl diethylphosphonoacetamide
Vue d'ensemble
Description
N-Isobutyl diethylphosphonoacetamide is a chemical compound with the molecular formula C10H22NO4P. It is known for its unique structure, which includes a phosphonate group and an amide group. This compound is used in various research and industrial applications due to its versatile chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Isobutyl diethylphosphonoacetamide can be synthesized through a multi-step process involving the reaction of diethyl phosphite with isobutylamine and acetic anhydride. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using high-purity reagents and advanced equipment. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
N-Isobutyl diethylphosphonoacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions typically occur under mild to moderate conditions, with temperatures ranging from room temperature to 100°C .
Major Products
The major products formed from these reactions include various phosphonic acid derivatives, amine derivatives, and substituted phosphonates. These products have diverse applications in different fields .
Applications De Recherche Scientifique
N-Isobutyl diethylphosphonoacetamide is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Mécanisme D'action
The mechanism of action of N-Isobutyl diethylphosphonoacetamide involves its interaction with specific molecular targets, such as enzymes and proteins. The phosphonate group can mimic the natural substrate of certain enzymes, leading to competitive inhibition. This interaction can modulate the activity of the enzyme, affecting various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to N-Isobutyl diethylphosphonoacetamide include:
- Diethyl phosphonoacetate
- N-Isobutylacetamide
- Phosphonic acid derivatives
Uniqueness
This compound stands out due to its combination of a phosphonate group and an amide group, which imparts unique reactivity and binding properties. This makes it particularly useful in applications requiring specific enzyme interactions and chemical transformations .
Propriétés
IUPAC Name |
2-diethoxyphosphoryl-N-(2-methylpropyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22NO4P/c1-5-14-16(13,15-6-2)8-10(12)11-7-9(3)4/h9H,5-8H2,1-4H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQAYSONYHAHHRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC(=O)NCC(C)C)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22NO4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Bromo-2-phenyl-1H-pyrrolo[2,3-c]pyridin-1-ol](/img/structure/B3275622.png)

![2-Chloroethyl (2E)-2-[(3-nitrophenyl)methylidene]-3-oxobutanoate](/img/structure/B3275630.png)


![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(1,3-thiazol-2-yl)propanoic acid](/img/structure/B3275644.png)


![1-{3-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-one](/img/structure/B3275670.png)




![Methyl 3-[3-(hydroxymethyl)phenyl]propanoate](/img/structure/B3275712.png)
